

Unveiling the Tricyclic Architecture of Ent-Spathulenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol is a naturally occurring tricyclic sesquiterpenoid alcohol that has garnered interest within the scientific community due to its presence in the essential oils of various plants and its potential biological activities. This technical guide provides a comprehensive overview of the molecular structure of **Ent-Spathulenol**, including its key physicochemical properties and the experimental methodologies employed in its structural elucidation.

Molecular Structure and Properties

Ent-Spathulenol is characterized by a unique tricyclic carbon skeleton, which consists of a cyclopropane ring fused to a seven-membered ring, which is in turn fused to a five-membered ring. The molecule possesses the chemical formula C₁₅H₂₄O.[1] It is classified as a tertiary alcohol, with a hydroxyl group attached to a quaternary carbon.[1]

The systematic IUPAC name for **Ent-Spathulenol** is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol.[1] The structure incorporates three chiral centers, leading to the specific stereochemistry denoted by the "ent-" prefix, indicating it is the enantiomer of spathulenol.

Table 1: Physicochemical Properties of Ent-Spathulenol



Property	Value	Source
Molecular Formula	C15H24O	[1]
Molecular Weight	220.35 g/mol	[1]
CAS Registry Number	6750-60-3 (for Spathulenol)	[1]
Appearance	Colorless, viscous liquid	[2]
Odor	Earthy-aromatic	[2]
Taste	Bitter-spicy	[2]

Experimental Protocols for Structural Elucidation

The determination of the intricate molecular structure of **Ent-Spathulenol** has relied on a combination of spectroscopic techniques and, historically, chemical degradation methods. The initial isolation and structural characterization of its enantiomer, spathulenol, was first reported in 1976.[2] Modern structural analysis typically involves the following key experimental protocols:

Isolation from Natural Sources

- Plant Material Extraction: The essential oil is typically extracted from the plant material (e.g., leaves, flowers) via steam distillation or solvent extraction.
- Chromatographic Separation: The crude essential oil is subjected to column chromatography
 on silica gel or alumina. A gradient elution system, often employing a mixture of non-polar
 (e.g., hexane) and progressively more polar (e.g., ethyl acetate) solvents, is used to
 separate the different components.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing Ent-Spathulenol.
- Final Purification: The enriched fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Ent-Spathulenol.



Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

- ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. Key signals for Ent-Spathulenol include those for the methyl groups, the exocyclic methylene protons, and the methine protons of the ring system.
- ¹³C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their chemical environments. The spectrum of Ent-Spathulenol will show distinct signals for the methyl, methylene, methine, and quaternary carbons, including the carbon bearing the hydroxyl group and the olefinic carbons of the exocyclic double bond.
- 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing
 the connectivity between protons (COSY), directly attaching protons to carbons (HSQC), and
 long-range correlations between protons and carbons (HMBC). This collective data allows for
 the unambiguous assignment of all proton and carbon signals and confirms the tricyclic ring
 system.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

• Electron Ionization (EI-MS): The mass spectrum of **Ent-Spathulenol** will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern provides clues about the structural motifs present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum of **Ent-Spathulenol** will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and a peak around 1640 cm⁻¹ corresponding to the C=C stretching of the exocyclic methylene group.

X-ray Crystallography: The definitive determination of the three-dimensional structure and absolute stereochemistry of a crystalline compound is achieved through single-crystal X-ray diffraction. For **Ent-Spathulenol**, which is often an oil, a crystalline derivative would need to be prepared. This technique provides precise bond lengths, bond angles, and the spatial



arrangement of all atoms in the molecule, confirming the tricyclic structure and the relative and absolute configuration of the chiral centers.

Logical Relationship of Structural Elucidation

The process of determining the molecular structure of **Ent-Spathulenol** follows a logical workflow, beginning with its isolation and culminating in the detailed mapping of its atomic arrangement.

Structural Elucidation Workflow for Ent-Spathulenol.

This in-depth understanding of the molecular structure of **Ent-Spathulenol** is fundamental for further research into its synthesis, biological activity, and potential applications in drug development and other scientific fields. The combination of these robust analytical techniques provides a high degree of confidence in the assigned structure.

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References

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